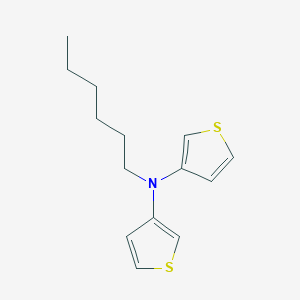

3-Thiophenamine, N-hexyl-N-3-thienyl-

CAS No.: 394203-42-0

Cat. No.: VC19082456

Molecular Formula: C14H19NS2

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 394203-42-0 |

|---|---|

| Molecular Formula | C14H19NS2 |

| Molecular Weight | 265.4 g/mol |

| IUPAC Name | N-hexyl-N-thiophen-3-ylthiophen-3-amine |

| Standard InChI | InChI=1S/C14H19NS2/c1-2-3-4-5-8-15(13-6-9-16-11-13)14-7-10-17-12-14/h6-7,9-12H,2-5,8H2,1H3 |

| Standard InChI Key | UDXNOUAXASOZEP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCN(C1=CSC=C1)C2=CSC=C2 |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

N-Hexyl-N-3-thienyl-3-thiophenamine belongs to the thiophene amine family, featuring a five-membered aromatic thiophene ring substituted with:

The IUPAC name, N-hexyl-2-nitrothiophen-3-amine, reflects this substitution pattern. The SMILES string CCCCCCNC1=C(SC=C1)[N+](=O)[O-] confirms the connectivity, while the InChIKey YPIFAZUBVSQCHJ-UHFFFAOYSA-N provides a unique identifier for structural verification .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₆N₂O₂S | |

| Molecular weight | 228.32 g/mol | |

| SMILES | CCCCCCNC1=C(SC=C1)[N+](=O)[O-] | |

| InChIKey | YPIFAZUBVSQCHJ-UHFFFAOYSA-N | |

| Predicted CCS ([M+H]+) | 149.2 Ų |

Synthesis and Reaction Pathways

Theoretical Synthesis Routes

While no direct synthesis data exist for N-hexyl-N-3-thienyl-3-thiophenamine, analogous thiophene amine syntheses suggest feasible pathways:

Nitration of N-Hexylthiophen-3-amine

-

Substrate Preparation: N-Hexylthiophen-3-amine could be synthesized via nucleophilic substitution of 3-bromothiophene with hexylamine.

-

Electrophilic Nitration: Introducing a nitro group at the 2-position using nitric acid in sulfuric acid, leveraging the amine’s directing effects .

Reductive Amination

A nitro group might be introduced post-amination via reduction of a nitro-thiophene precursor, though this route risks over-reduction to amines.

Physicochemical Properties

Predicted Collision Cross Sections (CCS)

Ion mobility spectrometry data for common adducts highlight its gas-phase behavior:

Table 2: CCS Values for Major Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 229.10053 | 149.2 |

| [M+Na]+ | 251.08247 | 158.8 |

| [M+NH₄]+ | 246.12707 | 157.4 |

These values suggest a moderately compact structure, with sodium adducts exhibiting larger CCS due to ion-dipole interactions.

Solubility and Lipophilicity

-

LogP (Predicted): 2.01 (XLOGP3) , indicating moderate lipophilicity.

-

Water Solubility: Estimated at 0.315–0.895 mg/mL , classifying it as sparingly soluble.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks (based on analogous thiophene amines ):

-

δ 7.18–7.17 ppm: Thiophene H4 proton.

-

δ 6.99–6.96 ppm: Thiophene H5 proton.

-

δ 3.79–3.74 ppm: Methylene protons adjacent to the amine.

-

δ 2.95 ppm: Hexyl chain methylene near nitrogen.

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume